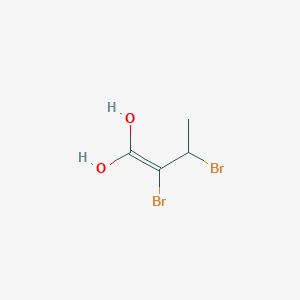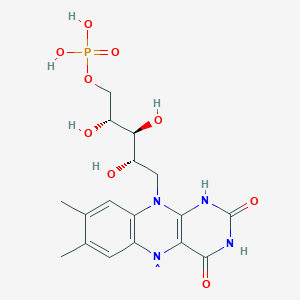
Flavin mononucleotide semiquinone radical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FMNH(.) is a flavin mononucleotide. It is a conjugate acid of a FMNH(.)(2-).
Aplicaciones Científicas De Investigación
Kinetics and Thermodynamics
- Kinetics of Autoxidation : The kinetics and thermodynamics of the autoxidation of reduced flavin mononucleotide (FMN) were studied, revealing the rate constant of autoxidation of the free flavin mononucleotide semiquinone radical (Lind & Merényi, 1990).
Composition and Properties
- Compound Composition : Research on the equilibrium mixtures of FMN and reduced FMN showed the major component as a species absorbing at 900 millimicrons, indicating the presence of another radical species, a complex between the semiquinone and FMNH2 (Gibson, Massey, & Atherton, 1962).
Electronic Structure
- 13C Hyperfine Coupling Constants : The electronic structure of flavin semiquinone radicals was investigated using photo-CIDNP spectroscopy, providing insights into the spin density distribution in free flavin radicals (Pompe et al., 2022).
Photogalvanic Effect
- Hydrogen Production : A photogalvanic cell utilizing FMN-EDTA system produced hydrogen, with the semiquinone radical proposed as the key species exhibiting photogalvanic effect (Yamase, 1981).
Redox Reactions
- Redox Potentials : A study recalculated the redox potentials for flavin mononucleotide, providing values at different pH levels and discussing the semiquinone formation constant (Mayhew, 1999).
Radical Detection and Imaging
- Transient Radicals Imaging : Transient optical absorption detection imaging was used to study short-lived radicals generated in the photoexcitation of FAD in aqueous solution, demonstrating the potential for probing biological magnetoreception (Beardmore, Antill, & Woodward, 2015).
Propiedades
Nombre del producto |
Flavin mononucleotide semiquinone radical |
|---|---|
Fórmula molecular |
C17H22N4O9P |
Peso molecular |
457.4 g/mol |
InChI |
InChI=1S/C17H22N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H2,27,28,29)(H2,19,20,25,26)/t11-,12+,14-/m0/s1 |
Clave InChI |
QRMADBXCFSIJKL-SCRDCRAPSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C3=C([N]2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=C([N]2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



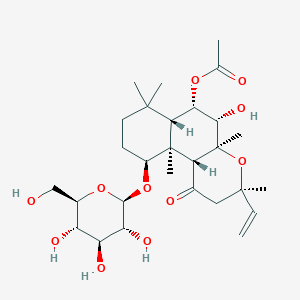
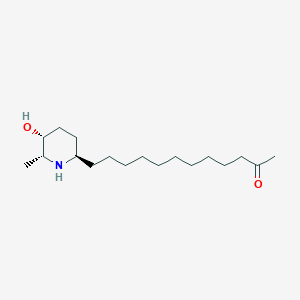
![(4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1262773.png)
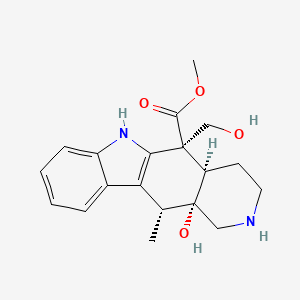
![3alpha-[[[(3abeta,6abeta)-Hexahydro-3alpha-fluoro-5alpha-hydroxy-4beta-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonenyl]-2H-cyclopenta[b]furan]-2-ylidene]methyl]cyclobutane-1beta-carboxylic acid sodium salt](/img/structure/B1262775.png)
![3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone](/img/structure/B1262778.png)
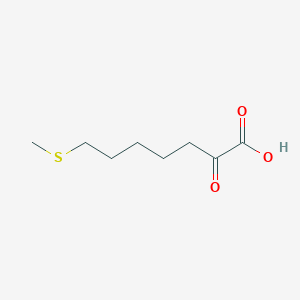
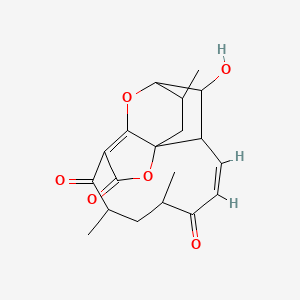
![methyl (1S,2R,4S,8R,11R,15S,18R,21R,22R,23Z,27R)-2,4-dihydroxy-2,6,11,15,24,28-hexamethyl-9,16,19-trioxo-18-propan-2-yl-31-oxatetracyclo[25.3.1.05,22.08,21]hentriaconta-5,23,28-triene-21-carboxylate](/img/structure/B1262785.png)
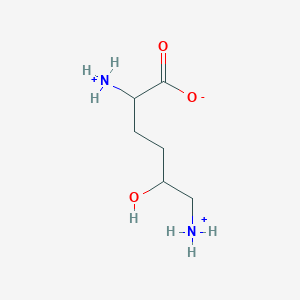
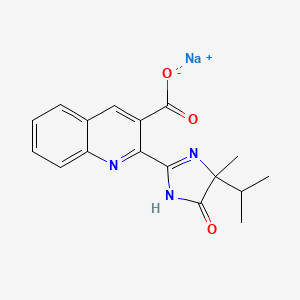

![3-(4-Chlorophenyl)-4-[[[(4-chlorophenyl)amino]carbonyl]hydroxyamino]-5,5-dimethyl-2-oxo-1-imidazolidineaceticacid2-[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]hydrazide](/img/structure/B1262794.png)
